molecular formula C25H26BrN5O11 B1201310 2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate

2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate

Cat. No. B1201310
M. Wt: 652.4 g/mol
InChI Key: AFDHDUMCMVFEIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dtxsid30912869 is a natural product found in Babylonia japonica with data available.

Scientific Research Applications

Synthesis and Chemical Transformations

  • The chemical compound under discussion is related to a class of substances involved in complex chemical transformations and syntheses. For instance, the reaction of similar compounds with alloxan leads to the formation of intricate molecular structures, demonstrating examples of ring-ring tautomerism (Ukhin et al., 2015).
  • Another study describes a high-throughput method for obtaining several pyrimido[4,5-e][1,4]diazepines, which is relevant to the structure of the compound . This involves a two-step acylation/cyclization sequence, showing the compound's potential in synthesizing new chemical structures (Torre, Nogueras & Cobo, 2016).
  • The synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones also relates to the compound's structural class. This involves regioselective strategies and cyclisation, indicating its utility in creating fused heterocyclic compounds (Dzedulionytė et al., 2022).

Structural and Reaction Studies

  • Studies have been conducted on the interaction of similar compounds with α,β-unsaturated ketones, leading to the synthesis of new condensed heterosystems. These studies help understand the chemical behavior and potential applications of the compound in synthetic chemistry (Jančienė et al., 2010).
  • Another research focused on the rearrangements of related pyrimido- and diazepino-indoles, which aids in understanding the compound's reactivity and potential for forming new molecular structures (Cliffe, Heatherington & White, 1991).

Application in Novel Compound Synthesis

  • The compound is relevant to the synthesis of spirooxindolodibenzodiazepine derivatives, as shown in a study where acid-catalyzed reactions led to new molecular structures. This signifies its role in developing novel compounds with potential applications in various fields (Orlova et al., 2013).
  • The synthesis of novel 8,9-dihydro-5H-pyrimido[4,5-e][1,4]diazepin-7(6H)-ones is another example of how compounds of this class can be used to create a diverse range of chemical structures, potentially useful in various scientific applications (Xiang et al., 2010).

properties

Product Name

2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate

Molecular Formula

C25H26BrN5O11

Molecular Weight

652.4 g/mol

IUPAC Name

(2,3,4,5,6-pentahydroxycyclohexyl) 6-bromo-4'-hydroxy-4'-methyl-2,12',14'-trioxospiro[1H-indole-3,5'-2,9,11,13-tetrazatricyclo[8.4.0.03,7]tetradeca-1(10),2-diene]-6'-carboxylate

InChI

InChI=1S/C25H26BrN5O11/c1-24(41)18-7(5-27-19-11(29-18)20(37)31-23(40)30-19)10(25(24)8-3-2-6(26)4-9(8)28-22(25)39)21(38)42-17-15(35)13(33)12(32)14(34)16(17)36/h2-4,7,10,12-17,32-36,41H,5H2,1H3,(H,28,39)(H3,27,30,31,37,40)

InChI Key

AFDHDUMCMVFEIH-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=NC3=C(NCC2C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)NC(=O)NC3=O)O

synonyms

(des-xylopyranosyl)neosurugatoxin
prosurugatoxin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate
Reactant of Route 2
2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate
Reactant of Route 3
2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate
Reactant of Route 4
2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate
Reactant of Route 5
2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate
Reactant of Route 6
2,3,4,5,6-Pentahydroxycyclohexyl 6'-bromo-2,2',4,6-tetrahydroxy-6-methyl-8,8a,9,10-tetrahydro-6H-spiro[cyclopenta[e]pyrimido[4,5-b][1,4]diazepine-7,3'-indole]-8-carboxylate

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